Benzoic acid calcium salt trihydrate
Description
Synthesis Analysis The synthesis of benzoic acid complexes, including those with calcium, involves the formation of crystalline forms through solvent-mediated processes. For example, a study described the supramolecular arrangement of 3,5-bis[methylene(dihydroxyphosphoryl)]benzoic acid and its complex formation with calcium, highlighting the critical role of solvent molecules in the crystal structure formation (Przybył, Zoń, & Janczak, 2013).
Molecular Structure Analysis The molecular structure of benzoic acid calcium salt complexes can exhibit significant diversity depending on the synthesis conditions. The study on 3,5-bis[methylene(dihydroxyphosphoryl)]benzoic acid revealed a distorted octahedral environment around calcium ions, facilitated by the deprotonation of the acid and the formation of two-dimensional coordinating polymers (Przybył, Zoń, & Janczak, 2013).
Chemical Reactions and Properties Benzoic acid derivatives, including its calcium salt forms, undergo various chemical reactions, such as C–H bond functionalization. These reactions can be catalyzed by transition metals, demonstrating the reactive versatility of benzoic acid derivatives (Li, Cai, Ji, Yang, & Li, 2016).
Physical Properties Analysis The hydration and dehydration processes of calcium benzoate hydrates significantly affect their physical stability and structure. Research has shown that calcium benzoate can exist in various hydrated forms, with the structure of these forms influencing their rehydration behavior (Terakita & Byrn, 2006).
Chemical Properties Analysis Studies on benzoic acid and its derivatives, including calcium salts, have detailed their chemical properties, such as reactivity and interactions. For instance, organocalcium compounds have been shown to facilitate nucleophilic alkylation of benzene, highlighting the chemical reactivity of calcium-associated benzoic acid derivatives (Wilson, Hill, Mahon, Dinoi, & Maron, 2017).
Scientific Research Applications
Pharmacokinetics and Dietary Exposures
A study by Hoffman and Hanneman (2017) developed physiologically-based pharmacokinetic (PBPK) models for benzoic acid (BA) across different species, including humans, to predict metabolic variations and internal exposures related to dietary intakes of benzoates. This research helps in understanding how benzoic acid, once ingested, is metabolized across different organisms, providing insights into safe levels of exposure and reducing uncertainties in interspecies extrapolation (Hoffman & Hanneman, 2017).
Impact on Gut Functions
Benzoic acid has been shown to regulate gut functions, including digestion, absorption, and the intestinal barrier, which suggests its potential in improving growth and health through modulation of the gut environment. Mao et al. (2019) discussed how appropriate levels of benzoic acid could enhance gut functions by influencing enzyme activity, redox status, immunity, and microbiota, underscoring the compound's significance in nutritional science and health (Mao et al., 2019).
Environmental and Water Safety
Zholdakova et al. (2021) conducted a literature review to evaluate the maximum permissible concentrations (MPCs) for benzoic acid in water, highlighting the need for updated regulatory standards based on modern data. This work provides a foundation for environmental safety and public health by assessing the impacts of benzoic acid and its salts on water quality, aiming to ensure safe levels for human consumption and ecological balance (Zholdakova et al., 2021).
Industrial and Chemical Stability
Research into the stability of nitisinone, a compound related to benzoic acid, by Barchańska et al. (2019) explored degradation processes under various conditions, contributing to a better understanding of the chemical properties and potential risks of benzoic acid derivatives. This study underscores the importance of stability assessments for chemicals in industrial applications and their implications for safety and efficacy (Barchańska et al., 2019).
Toxicity and Safety Reviews
Piper and Piper (2017) systematically reviewed the potential hazards of benzoate and sorbate salts, including sodium benzoate, a closely related compound to benzoic acid calcium salt trihydrate. Their analysis of the safety, toxicity, and environmental impacts of these preservatives provides essential insights for food science, safety regulations, and consumer health (Piper & Piper, 2017).
properties
IUPAC Name |
calcium;dibenzoate;trihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O2.Ca.3H2O/c2*8-7(9)6-4-2-1-3-5-6;;;;/h2*1-5H,(H,8,9);;3*1H2/q;;+2;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQXCUSDXIKLGS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].O.O.O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16CaO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206018 | |
Record name | Benzoic acid calcium salt trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid calcium salt trihydrate | |
CAS RN |
5743-30-6 | |
Record name | Benzoic acid calcium salt trihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid calcium salt trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALCIUM BENZOATE TRIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/209829NC6Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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